molecular formula C20H26N4O2 B12239749 N-tert-butyl-3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxamide

N-tert-butyl-3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxamide

Cat. No.: B12239749
M. Wt: 354.4 g/mol
InChI Key: AFQKUMKMOBSDNG-UHFFFAOYSA-N
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Description

N-tert-butyl-3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenylpyridazinyl group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable amine and aldehyde precursors.

    Introduction of the Phenylpyridazinyl Group: This step often involves nucleophilic substitution reactions where the pyrrolidine ring is functionalized with the phenylpyridazinyl moiety.

    Attachment of the Tert-butyl Group: This is usually done via alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to modify the phenylpyridazinyl group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., tert-butyl chloride), bases (e.g., sodium hydroxide)

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-tert-butyl-3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Uniqueness

N-tert-butyl-3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

N-tert-butyl-3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C20H26N4O2/c1-20(2,3)21-19(25)24-12-11-15(13-24)14-26-18-10-9-17(22-23-18)16-7-5-4-6-8-16/h4-10,15H,11-14H2,1-3H3,(H,21,25)

InChI Key

AFQKUMKMOBSDNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(C1)COC2=NN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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